molecular formula C20H14F2N4O2S B2444971 1-(3,4-difluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1171979-58-0

1-(3,4-difluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

Cat. No. B2444971
CAS RN: 1171979-58-0
M. Wt: 412.41
InChI Key: YOWNJPIPYJFVGN-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a useful research compound. Its molecular formula is C20H14F2N4O2S and its molecular weight is 412.41. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis

Researchers have been engaged in the design and synthesis of novel urea derivatives, leveraging structure-activity relationship (SAR) analysis to enhance their biological efficacy. For instance, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and showed potent activity against human chronic myeloid leukemia (CML) cell line K562, with minimal cellular toxicity. This suggests the potential of these compounds in developing treatments for chronic myeloid leukemia and cancer (Li et al., 2019).

Structural Analysis

Detailed structural analysis, including crystal structure determination and density functional theory (DFT) calculations, has been performed on related compounds. For example, the structure of 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea was determined, providing insights into its molecular conformation and intermolecular interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds and for guiding the design of new derivatives with enhanced properties (Sun et al., 2022).

Biological Activity

The biological activities of urea derivatives are extensively studied, with a focus on their potential as therapeutic agents. Compounds with a urea moiety have been evaluated for their antibacterial and anticancer activities, highlighting the versatility of urea derivatives in medicinal chemistry. For example, novel heterocyclic compounds containing a sulfonamido moiety exhibited significant antibacterial activities, indicating their potential as antibacterial agents (Azab et al., 2013).

Catalytic Applications

Urea derivatives have also found applications in catalysis. A Pd(OAc)2/[mmim]I catalyst system was applied to the oxidative carbonylation of amines to produce carbamates, ureas, and 2-oxazolidinones, demonstrating the utility of urea derivatives in synthetic chemistry (Peng et al., 2008).

Mechanistic Studies

Mechanistic studies on the biological effects of urea derivatives have been conducted to understand their mode of action. For example, certain pyrazolo[3,4-d]pyrimidin-4-ones exhibited excellent inhibitory activity against adenosine deaminase (ADA), providing a basis for the development of novel ADA inhibitors for therapeutic applications (La Motta et al., 2009).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2S/c1-11-7-18(27)26-17(10-29-20(26)23-11)12-3-2-4-13(8-12)24-19(28)25-14-5-6-15(21)16(22)9-14/h2-10H,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWNJPIPYJFVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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